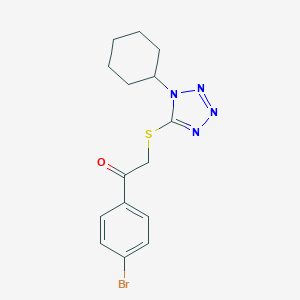![molecular formula C11H10N2O4S B493887 {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid CAS No. 708243-99-6](/img/structure/B493887.png)
{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is a complex organic compound that features a benzimidazole ring substituted with a carboxymethyl group and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole ring, followed by the introduction of the carboxymethyl group and the thioacetic acid moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol group.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid exerts its effects involves interactions with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The carboxymethyl and thioacetic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}propionic acid
- {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}butyric acid
- {[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}valeric acid
Uniqueness
{[1-(Carboxymethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
2-[2-(carboxymethylsulfanyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-9(15)5-13-8-4-2-1-3-7(8)12-11(13)18-6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJSCTOOLKMNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493805.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)
![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)
![(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B493812.png)
![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493813.png)
![3-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}propane-1,2-diol](/img/structure/B493816.png)

![2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493820.png)
![2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-methyl-4(1H)-quinazolinone](/img/structure/B493822.png)
![[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493823.png)
![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493825.png)
![2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B493826.png)
![8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine](/img/structure/B493827.png)
